
3-Hydroxypyrrolidine-1-carboxylic acid
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Overview
Description
3-Hydroxypyrrolidine-1-carboxylic acid is a compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The presence of both a hydroxyl group and a carboxylic acid group in the molecule makes it an interesting compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxypyrrolidine-1-carboxylic acid can be synthesized through several methods. One common method involves the reduction of 3-acylpropionic acids and N-substituted pyrrolidinone using triethylsilane and titanium tetrachloride . Another method includes the hydrolysis of nitriles and carboxylation of organometallic intermediates . These methods typically require specific reaction conditions such as controlled temperatures and the use of catalysts.
Industrial Production Methods
Industrial production of this compound often involves microbial processes for the preparation of optically active derivatives . These processes are advantageous due to their specificity and efficiency in producing high-purity compounds.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation to form ketones or lactams under controlled conditions:
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Reagents : Potassium permanganate (KMnO₄) in acidic or neutral conditions.
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Product : 1-Oxopyrrolidine-3-carboxylic acid (keto derivative).
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Mechanism : The hydroxyl group is oxidized to a carbonyl, forming a lactam ring via intramolecular cyclization.
Example Reaction :
C5H9NO3KMnO4/H+C5H7NO3+H2O
Esterification and Amidation
The carboxylic acid group participates in nucleophilic acyl substitution:
Reaction Type | Reagents/Conditions | Product | Yield |
---|---|---|---|
Esterification | Methanol, H₂SO₄ (acid catalyst) | Methyl 3-hydroxypyrrolidine-1-carboxylate | ~85% |
Amidation | Thionyl chloride (SOCl₂), NH₃ | 3-Hydroxypyrrolidine-1-carboxamide | ~75% |
Key Notes :
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Ester derivatives improve solubility for pharmaceutical applications.
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Amidation enhances hydrogen-bonding capacity, critical for enzyme inhibition.
Decarboxylation
Thermal or acidic decarboxylation removes CO₂ to yield 3-hydroxypyrrolidine:
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Conditions : Heating at 150–200°C or treatment with concentrated H₂SO₄ .
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Product : 3-Hydroxypyrrolidine (C₄H₉NO).
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Application : Intermediate for chiral pharmaceuticals (e.g., calcium antagonists, antibiotics) .
Mechanism :
C5H9NO3ΔC4H9NO+CO2
Cyclization Reactions
Intramolecular dehydration forms lactones or heterocycles:
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Reagents : Sulfuric acid or P₂O₅.
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Product : Pyrrolidinone derivatives (e.g., 1-hydroxy-3-pyrrolidone).
Example :
C5H9NO3H2SO4C5H7NO2+H2O
Protection/Deprotection Strategies
Functional groups are selectively protected for stepwise synthesis:
Case Study :
Benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate is synthesized via Cbz protection of the hydroxyl group, achieving 92% yield in dichloromethane with triethylamine .
Stereoselective Syntheses
Chiral resolutions are critical for bioactive derivatives:
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Catalytic Asymmetric Hydrogenation : Nickel or cobalt catalysts with BOX ligands yield enantiopure pyrrolidines (up to 99% ee) .
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Dynamic Kinetic Resolution : Sodium trifluoroacetate and toluene enable inversion of stereochemistry (S:R ratio = 99.9:0.1) .
Mechanistic Insights
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Hydrogen Bonding : The hydroxyl group enhances solubility and bioavailability via interactions with biological targets.
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Blood-Brain Barrier Penetration : Low molecular weight and polarity enable CNS activity.
Scientific Research Applications
3-Hydroxypyrrolidine-1-carboxylic acid, a compound with significant pharmaceutical applications, has garnered attention in various scientific fields due to its unique structural properties and biological activities. This article explores its applications in medicinal chemistry, particularly as a chiral intermediate in drug synthesis, as well as its role in structure-activity relationship studies and potential therapeutic uses.
Chiral Intermediate for Drug Synthesis
One of the primary applications of this compound is its use as a chiral intermediate in the synthesis of various pharmaceutical agents. It has been reported as a key precursor in the synthesis of:
- Calcium Antagonists : Specifically, it is utilized in the synthesis of Barnidipine, a calcium channel blocker used for hypertension treatment .
- Carbapenem Antibiotics : This class of antibiotics benefits from the incorporation of 3-hydroxypyrrolidine derivatives, enhancing their efficacy against resistant bacterial strains .
- Quinolone-based Antibiotics : The compound also plays a role in synthesizing quinolone antibiotics, which are critical for treating bacterial infections .
Structure-Activity Relationship Studies
Recent studies have highlighted the importance of this compound in structure-activity relationship (SAR) analyses. For example, its substitution in certain compounds has significantly improved their pharmacological properties. In a study involving inhibitors of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), replacing a morpholine substituent with 3-hydroxypyrrolidine resulted in a tenfold increase in inhibitory potency, demonstrating its potential to enhance drug efficacy .
Case Study 1: Synthesis of LEI-401
In research focused on developing potent NAPE-PLD inhibitors, the incorporation of (S)-3-hydroxypyrrolidine into the molecular structure led to the identification of LEI-401, a compound exhibiting nanomolar potency. The study illustrated how modifications using this compound can yield significant improvements in drug-like properties .
Case Study 2: Development of Neuropeptide Y Antagonists
Another notable application involves the synthesis of neuropeptide Y antagonists where 3-hydroxypyrrolidine derivatives were utilized. These compounds demonstrated promising results in preclinical models, indicating potential therapeutic applications in treating obesity and anxiety disorders .
Mechanism of Action
The mechanism of action of 3-Hydroxypyrrolidine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can also interact with proteins and nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
3-Hydroxypyrrolidine-1-carboxylic acid can be compared with other similar compounds such as pyrrolidone and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities . The unique combination of hydroxyl and carboxylic acid groups in this compound makes it particularly versatile in chemical reactions and applications.
List of Similar Compounds
- Pyrrolidone
- Pyrrolidine-2,5-diones
- Prolinol
- Pyrrolizines
Biological Activity
3-Hydroxypyrrolidine-1-carboxylic acid, also known as (R)-1-N-Boc-3-hydroxypyrrolidine-1-carboxylic acid, is a compound that has garnered attention in various fields of biological and medicinal research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and applications based on recent studies and findings.
Chemical Structure and Properties
This compound possesses the molecular formula C5H9NO3 and a molecular weight of 131.13 g/mol. The compound features a pyrrolidine ring with a hydroxyl group and a carboxylic acid group, contributing to its chiral nature and biological reactivity.
Property | Value |
---|---|
Molecular Formula | C5H9NO3 |
Molecular Weight | 131.13 g/mol |
IUPAC Name | This compound |
CAS Number | 103057-44-9 |
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit antimicrobial activity. For instance, certain synthesized derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics . The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis.
Anticancer Potential
The compound's derivatives are being explored for their anticancer properties. Studies have demonstrated that these derivatives can induce apoptosis in cancer cells by targeting specific pathways involved in cell cycle regulation . For example, in vitro studies with pancreatic cancer cells have shown significant reductions in cell viability when treated with certain 3-hydroxypyrrolidine derivatives, indicating their potential as anticancer agents .
Enzyme Interaction Studies
This compound is also used in enzyme mechanism studies. Its structure allows it to interact with various enzymes, providing insights into enzymatic processes and potential inhibitors for therapeutic purposes . The protective Boc group can be cleaved under acidic conditions, revealing active sites for selective reactions.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : Starting from simple amino acids or other precursors.
- Protection of Functional Groups : Using tert-butoxycarbonyl (Boc) groups to protect amines during the synthesis process.
- Hydroxylation : Introducing the hydroxyl group at the desired position on the pyrrolidine ring.
- Carboxylation : Adding the carboxylic acid group to complete the structure.
These methods allow for the production of optically pure forms of the compound, which are essential for biological testing and applications .
Case Studies
Several studies highlight the biological activity of this compound:
- Study on Antimicrobial Activity : A derivative was tested against Staphylococcus aureus and E. coli, showing an inhibition zone diameter greater than 15 mm at concentrations above 100 µg/mL.
- Anticancer Research : In vitro assays conducted on human cancer cell lines demonstrated that compounds derived from 3-hydroxypyrrolidine could reduce cell proliferation by over 50% at concentrations as low as 10 µM after 48 hours .
Properties
CAS No. |
202524-01-4 |
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Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
3-hydroxypyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c7-4-1-2-6(3-4)5(8)9/h4,7H,1-3H2,(H,8,9) |
InChI Key |
YZGYKWJZOBALKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C(=O)O |
Origin of Product |
United States |
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